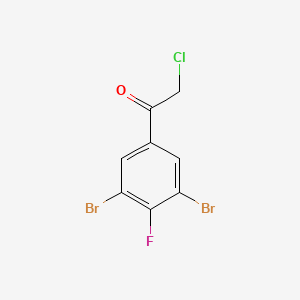

3',5'-Dibromo-4'-fluorophenacyl chloride

Description

3',5'-Dibromo-4'-fluorophenacyl chloride is a halogenated phenacyl derivative characterized by bromine substituents at the 3' and 5' positions, a fluorine atom at the 4' position, and a reactive chloride group at the α-carbon of the acetophenone backbone. The electronic and steric effects imparted by its substitution pattern likely influence its reactivity and physical properties, which are critical for applications in pharmaceuticals or agrochemicals.

Properties

CAS No. |

1807057-04-0 |

|---|---|

Molecular Formula |

C8H4Br2ClFO |

Molecular Weight |

330.37 g/mol |

IUPAC Name |

2-chloro-1-(3,5-dibromo-4-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H4Br2ClFO/c9-5-1-4(7(13)3-11)2-6(10)8(5)12/h1-2H,3H2 |

InChI Key |

YXFZURLLATVUIN-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Br)F)Br)C(=O)CCl |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Target Compound : 3',5'-Dibromo-4'-fluorophenacyl chloride

- Bromines at meta positions (3',5') relative to the ketone group.

- Fluorine at the para position (4') exerts a strong electron-withdrawing inductive effect, activating the carbonyl toward nucleophilic attack.

- The meta bromines may contribute to resonance stabilization of the carbonyl but primarily act via inductive electron withdrawal.

- Fluorine’s para position similarly activates the carbonyl, but ortho bromines may enhance inductive electron withdrawal more intensely than meta substituents.

Physical Properties (Hypothetical Analysis)

| Property | This compound | 2',6'-Dibromo-4'-fluorophenacyl Chloride |

|---|---|---|

| Melting Point | Likely higher (symmetrical meta substitution) | Potentially lower (asymmetric ortho substitution) |

| Solubility | Lower in polar solvents (increased halogen content) | Similar, but steric effects may reduce crystallinity |

| Stability | Enhanced due to reduced steric strain | Moderate (ortho bromines may promote degradation) |

Note: These properties are inferred from structural trends due to a lack of direct experimental data.

Comparison with Bromophenol Derivatives

Compounds like 5,5″-oxybis(methylene)bis(3-bromo-4-(2',3'-dibromo-4',5'-dihydroxyl benzyl)benzene-1,2-diol) (Compound 4, ) highlight differences in application:

- Target Compound : Synthetic, designed for reactivity in controlled transformations.

- Bromophenols (e.g., Compound 4): Naturally occurring, with multiple hydroxyl and bromine groups conferring antioxidant or antimicrobial activity .

Key Difference : The target compound’s lack of hydroxyl groups and presence of a reactive chloride make it more suited for synthetic chemistry than biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.